molecular formula C17H28ClNO B1397473 4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-33-3

4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1397473
CAS No.: 1220031-33-3
M. Wt: 297.9 g/mol
InChI Key: XKZYUYUBHQFVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride involves several steps. One common method includes the reaction of 4-isopropylbenzyl chloride with 2-(2-piperidinyl)ethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Isopropylbenzyl 2-(2-piperidinyl)ethyl ether hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[2-[(4-propan-2-ylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-14(2)16-8-6-15(7-9-16)13-19-12-10-17-5-3-4-11-18-17;/h6-9,14,17-18H,3-5,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZYUYUBHQFVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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